molecular formula C23H26BrNO2 B063570 1-{2-[4-(2-Bromo-6-methoxy-3,4-dihydro-1-naphthyl)phenoxy]ethyl}pyrrolidine CAS No. 180915-95-1

1-{2-[4-(2-Bromo-6-methoxy-3,4-dihydro-1-naphthyl)phenoxy]ethyl}pyrrolidine

Cat. No.: B063570
CAS No.: 180915-95-1
M. Wt: 428.4 g/mol
InChI Key: SRSIBTJGQWSANT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[4-(2-Bromo-6-methoxy-3,4-dihydro-1-naphthyl)phenoxy]ethyl}pyrrolidine is a chemical compound that has gained significant attention in the scientific community due to its potential use in the treatment of various diseases. This compound is commonly known as BRL-15572 and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

BRL-15572 works by activating a specific receptor in the body known as the peroxisome proliferator-activated receptor delta (PPARδ). This receptor plays a crucial role in regulating glucose and lipid metabolism in the body. By activating PPARδ, BRL-15572 can improve glucose and lipid metabolism, leading to improved insulin sensitivity and reduced body weight.
Biochemical and Physiological Effects:
BRL-15572 has been found to exhibit a range of biochemical and physiological effects. It can improve glucose tolerance and insulin sensitivity in animal models of diabetes, reduce body weight and improve lipid metabolism in obese animals, and improve cognitive function in animal models of Alzheimer's disease. Additionally, BRL-15572 has been found to have anti-inflammatory and anti-oxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BRL-15572 in lab experiments is its specificity for PPARδ. This allows researchers to study the effects of PPARδ activation without the confounding effects of activating other receptors. However, one limitation of using BRL-15572 is its relatively low potency compared to other PPARδ agonists. This may limit its use in certain experiments where higher potency compounds are required.

Future Directions

There are several future directions for research on BRL-15572. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease. Several studies have shown that BRL-15572 can improve cognitive function in animal models of Alzheimer's disease, and further research is needed to determine its potential therapeutic effects in humans. Additionally, BRL-15572 may have potential applications in the treatment of other diseases, such as cancer and cardiovascular disease, which warrant further investigation.

Scientific Research Applications

BRL-15572 has been extensively studied for its potential use in the treatment of various diseases, including diabetes, obesity, and neurological disorders. Several studies have shown that BRL-15572 can improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, BRL-15572 has been found to reduce body weight and improve lipid metabolism in obese animals.

Properties

180915-95-1

Molecular Formula

C23H26BrNO2

Molecular Weight

428.4 g/mol

IUPAC Name

1-[2-[4-(2-bromo-6-methoxy-3,4-dihydronaphthalen-1-yl)phenoxy]ethyl]pyrrolidine

InChI

InChI=1S/C23H26BrNO2/c1-26-20-9-10-21-18(16-20)6-11-22(24)23(21)17-4-7-19(8-5-17)27-15-14-25-12-2-3-13-25/h4-5,7-10,16H,2-3,6,11-15H2,1H3

InChI Key

SRSIBTJGQWSANT-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=C(CC2)Br)C3=CC=C(C=C3)OCCN4CCCC4

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(CC2)Br)C3=CC=C(C=C3)OCCN4CCCC4

synonyms

1-{2-[4-(2-BROMO-6-METHOXY-3,4-DIHYDRO-1-NAPHTHYL)PHENOXY]ETHYL}PYRROLIDINE

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pyridinium bromide perbromide (21.22 g, 60.55 mmol) was added portionwise to a solution of 1-{2-[4-(6-methoxy-3,4-dihydronaphthalen-1-yl)phenoxy]ethyl}pyrrolidine (23 g, 72 mmol) in THF (700 mL). The reaction was stirred for 60 h. The precipitate was filtered through a Celite pad with the aid of THF. The off-white solid was dissolved in CH2Cl2 and MeOH and was filtered away from the Celite. The organic solution was washed with 0.5 N aq HCl followed by satd NaHCO3 (aq). The organic solution was dried (MgSO4), filtered, and concentrated to provide a brown solid (21.5 g, 83%). 1H NMR (250 MHz, CDCl3): d 7.14 (d, J=8.7 Hz, 2H), 6.97 (d, J=8.8 Hz, 2H), 6.71 (d, J=2.2 Hz, 1H), 6.55 (m, 2H), 4.17 (t, J=6.0 Hz, 2H), 3.77 (s, 3H), 2.96 (m, 4H), 2.66 (m, 4H), 1.85 (m, 4H).
[Compound]
Name
Pyridinium bromide perbromide
Quantity
21.22 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Yield
83%

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